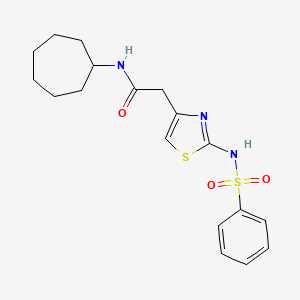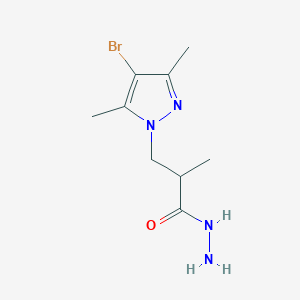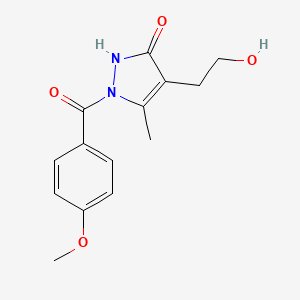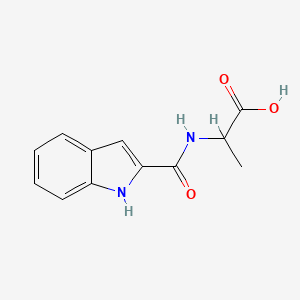![molecular formula C12H10FNOS B2519761 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 842115-55-3](/img/structure/B2519761.png)
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one, also known as FMTE, is a synthetic compound that has recently gained attention due to its potential applications in scientific research. It is a novel compound that is structurally similar to a number of known compounds, such as thiophene and benzothiophene, but has unique properties that make it useful for a variety of applications.
Scientific Research Applications
Synthetic Chemistry and Drug Development
Compounds containing the thiazole moiety, such as the specified chemical, are of significant interest in synthetic chemistry due to their potential biological activities. Thiazoles and fluorophenyl groups are often incorporated into drug molecules to improve their pharmacokinetic properties and to modulate their interaction with biological targets. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles highlight the importance of such structures in medicinal chemistry, suggesting that our compound could serve as a precursor or active moiety in drug development efforts, especially in areas requiring specific molecular interactions facilitated by the fluorophenyl and thiazolyl groups (Abdurakhmanova et al., 2018).
Material Science
In material science, thiazole and fluorophenyl derivatives are explored for their optical and electronic properties. They can be used in the synthesis of luminescent materials, organic semiconductors, and as part of molecular sensors. The synthesis and properties of functionalized quinazolines and pyrimidines, which share structural similarities with thiazoles, demonstrate the utility of such compounds in developing optoelectronic materials, indicating potential applications of our compound in similar domains (Lipunova et al., 2018).
Biomedical Research
In the biomedical sector, molecules with the fluorophenyl and thiazole components are investigated for their therapeutic potential. For instance, compounds with these moieties have been studied for their antimicrobial, anticancer, and antidiabetic activities. The medicinal perspective of 2,4-thiazolidinediones as antimicrobial, antitumor, and antidiabetic agents showcases the broad spectrum of biological activities associated with thiazole derivatives, suggesting the possible exploration of our compound in similar biomedical applications (Singh et al., 2022).
Environmental and Analytical Chemistry
Fluorophenyl and thiazole derivatives are also relevant in environmental and analytical chemistry for the detection of pollutants and as components of sensors due to their specific reactivity and ability to participate in selective binding interactions. The development of fluorescent chemosensors based on related structures underscores the potential application of such compounds in detecting various analytes, highlighting another possible research avenue for the specified chemical (Roy, 2021).
Mechanism of Action
Target of Action
It is described as a biochemical reagent that can be used as a biological material or organic compound for life science related research . This suggests that it may interact with various biological targets depending on the specific context of the research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one . These factors could include temperature, pH, presence of other chemicals, and specific conditions of the biological system under study.
properties
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEWBMAPHQDNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519682.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)
![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)



